molecular formula C10H11BrFN B13248429 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

Cat. No.: B13248429
M. Wt: 244.10 g/mol
InChI Key: UZZISKZUHCVSFP-UHFFFAOYSA-N
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Description

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound is characterized by the presence of a bromine atom at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group and fluorination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to the specific combination of substituents on the aniline ring. The presence of both bromine and fluorine atoms, along with the cyclopropylmethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

InChI

InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

UZZISKZUHCVSFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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